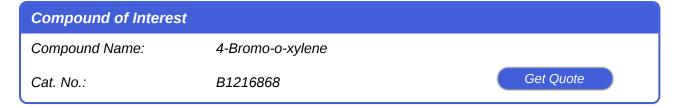


# 4-Bromo-o-xylene molecular weight and formula C8H9Br

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An In-depth Technical Guide to **4-Bromo-o-xylene** 

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. **4-Bromo-o-xylene**, a substituted aromatic compound, serves as a versatile building block in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs) and materials for advanced polymers. This technical guide provides a detailed overview of its chemical properties, synthesis, and applications, presented in a format tailored for the scientific community.

### Core Properties of 4-Bromo-o-xylene

**4-Bromo-o-xylene**, also known as 3,4-dimethylbromobenzene, is a halogenated aromatic hydrocarbon. Its molecular structure, featuring a bromine atom and two adjacent methyl groups on a benzene ring, dictates its reactivity and utility in organic synthesis. The bromine atom provides a reactive handle for various coupling and substitution reactions.

Table 1: Physicochemical Properties of 4-Bromo-o-xylene



Property	Value	Reference	
Molecular Formula	C8H9Br	[1][2][3]	
Molecular Weight	185.06 g/mol	[1][2][3]	
CAS Number	583-71-1	[1][3]	
Appearance	Colorless to pale yellow liquid	[4]	
Melting Point	-0.2 °C to 0 °C	[1][5]	
Boiling Point	214-215 °C	[2][6]	
Density	1.37 g/mL at 25 °C	[2]	
Refractive Index	1.555 at 20 °C	[2]	
Flash Point	80 - 85.8 °C	[5][6]	
Solubility	Not miscible in water; soluble in organic solvents	[2][4]	

# Synthesis of 4-Bromo-o-xylene: Experimental Protocols

The synthesis of **4-Bromo-o-xylene** is primarily achieved through two main routes: the direct bromination of o-xylene and the diazotization of 3,4-dimethylaniline. The choice of method often depends on the desired purity, yield, and scale of production.

## **Electrophilic Bromination of o-Xylene**

This is the most common industrial method for producing **4-Bromo-o-xylene**. The reaction involves the direct bromination of o-xylene in the presence of a catalyst. A significant challenge in this synthesis is controlling the regioselectivity, as the reaction can yield a mixture of **4-Bromo-o-xylene** and its isomer, 3-Bromo-o-xylene.[1][7]

#### Experimental Protocol:

 Reaction Setup: A three-necked flask is equipped with a dropping funnel, a mechanical stirrer, and a condenser connected to a gas-absorption trap.

### Foundational & Exploratory





- Reactants: o-xylene is charged into the flask along with a catalyst, which can be iron filings
  and a crystal of iodine.[8] Alternatively, a mixture of ferric chloride and a quaternary
  ammonium salt can be used to improve selectivity.[1]
- Bromination: The reaction mixture is cooled to a temperature between -60 °C and -20 °C.[9] Bromine is then added dropwise over a period of 3-4 hours while maintaining the low temperature to minimize the formation of by-products.[1][8] The molar ratio of o-xylene to bromine is typically 1:1.[9]
- Work-up: After the addition of bromine is complete, the reaction is allowed to warm slowly to 10-20 °C. The reaction mixture is then washed successively with water, a dilute sodium bisulfite or sodium hydroxide solution to remove unreacted bromine and hydrogen bromide, and finally with water again.[8][9]
- Purification: The organic layer is separated, dried over a desiccant like calcium chloride, and then purified by fractional distillation under reduced pressure to isolate the 4-Bromo-oxylene.[8]

Table 2: Comparison of Catalysts and Conditions for Bromination of o-Xylene



Catalyst	Temperatur e	Molar Ratio (o- xylene:Br2)	Purity of 4- Bromo-o- xylene	Yield	Reference
I2, FeBr3, FeCl3, or Iron powder	Not specified	Not specified	~75%	Low	[1]
Ferric chloride and Quaternary ammonium salts	-60 °C to -20 °C	1:1	85-93%	95%	[1][9]
Iron filings and lodine	0 °C to -5 °C	1:0.875	75% (in a 75:25 mixture with 3-bromo- o-xylene)	95%	[7][8]
Excess Bromine (regioselectiv e)	-9 °C to -15 °C	1:1.5	Up to 97:3 ratio of 4- bromo to 3- bromo isomers	25-85%	[7]

### Diazotization of 3,4-Dimethylaniline

This method offers higher purity of the final product but is generally more expensive and less suitable for large-scale industrial production due to lower yields and significant waste generation.[1][7]

#### Experimental Protocol:

- Diazotization: 3,4-dimethylaniline is reacted with hydrobromic acid and sodium nitrite to form a diazonium salt.[1]
- Decomposition: The diazonium salt is then heated in the presence of copper powder, which catalyzes the decomposition to produce crude 4-Bromo-o-xylene.[1]



 Purification: The crude product is purified by distillation to yield 4-Bromo-o-xylene with a purity of up to 98%.[1]

# Applications in Drug Development and Organic Synthesis

**4-Bromo-o-xylene** is a valuable intermediate in the pharmaceutical industry and in the synthesis of advanced materials. Its bromine atom serves as a key functional group for forming new carbon-carbon and carbon-heteroatom bonds.

- Pharmaceutical Synthesis: It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The bromine atom can be readily displaced or used in coupling reactions to build more complex molecular architectures.[10]
- Polymer Chemistry: 4-Bromo-o-xylene is used in the synthesis of monomers for high-performance polymers, such as heat-resistant polyimides. For instance, it is a starting material for creating silicon-containing aromatic dianhydrides, which are then used to produce polyimide resins with enhanced properties like improved solubility and electrical insulation.[1]
- Organic Synthesis: It serves as a versatile building block in various organic reactions, including Suzuki, Heck, and Sonogashira coupling reactions, to introduce the 3,4dimethylphenyl moiety into target molecules. It is also a precursor for the synthesis of 3,4dimethylaniline.[8]

## Safety and Handling

**4-Bromo-o-xylene** is a combustible liquid and should be handled with appropriate safety precautions. It can cause skin and eye irritation, and may be harmful if inhaled or swallowed.[5] [11]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and clothing to prevent skin and eye contact.[11][12]
- Ventilation: Use in a well-ventilated area or under a fume hood to minimize inhalation of vapors.[11][12]

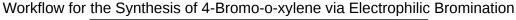


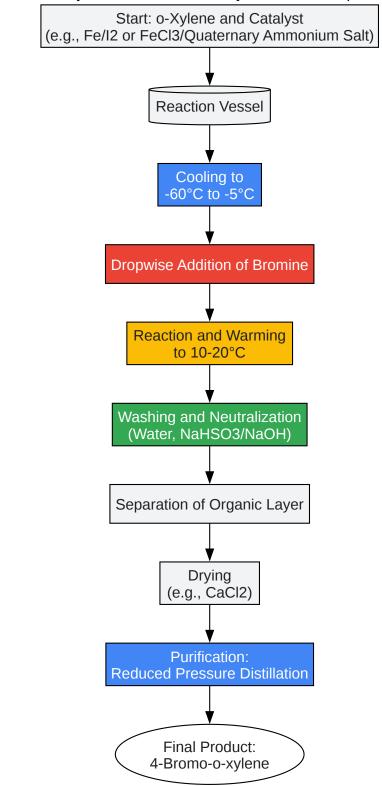
- Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents.[11][13]
- First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention. [11][12]

## **Visualizing the Synthesis Workflow**

To better understand the primary industrial synthesis of **4-Bromo-o-xylene**, the following diagram illustrates the workflow for the electrophilic bromination of o-xylene.







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Caption: Synthesis workflow of 4-Bromo-o-xylene.



This diagram outlines the key steps involved in the synthesis of **4-Bromo-o-xylene**, from the initial setup to the final purification of the product. Each step is color-coded to represent a distinct phase of the process, providing a clear and logical overview for researchers and chemists.

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